Bienvenue dans la boutique en ligne BenchChem!

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide

Medicinal Chemistry TRPV1 Antagonist Design Structure-Activity Relationship

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide (CAS 1203259-46-4, molecular formula C₁₄H₂₅N₅O, MW 279.39) is a synthetic small-molecule pyrimidine derivative featuring a 2-methyl-6-(ethylamino)-pyrimidin-4-amine core linked via an ethylene spacer to a 3-methylbutanamide (isovaleramide) terminus. The compound belongs to the broader class of 4,6-diaminopyrimidines, a privileged scaffold in kinase inhibitor and GPCR modulator discovery.

Molecular Formula C14H25N5O
Molecular Weight 279.388
CAS No. 1203259-46-4
Cat. No. B2834764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide
CAS1203259-46-4
Molecular FormulaC14H25N5O
Molecular Weight279.388
Structural Identifiers
SMILESCCNC1=CC(=NC(=N1)C)NCCNC(=O)CC(C)C
InChIInChI=1S/C14H25N5O/c1-5-15-12-9-13(19-11(4)18-12)16-6-7-17-14(20)8-10(2)3/h9-10H,5-8H2,1-4H3,(H,17,20)(H2,15,16,18,19)
InChIKeyMXIIDYCPQRFNLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide (CAS 1203259-46-4): Compound Identity and Procurement Context


N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide (CAS 1203259-46-4, molecular formula C₁₄H₂₅N₅O, MW 279.39) is a synthetic small-molecule pyrimidine derivative featuring a 2-methyl-6-(ethylamino)-pyrimidin-4-amine core linked via an ethylene spacer to a 3-methylbutanamide (isovaleramide) terminus. The compound belongs to the broader class of 4,6-diaminopyrimidines, a privileged scaffold in kinase inhibitor and GPCR modulator discovery [1]. Its structural architecture places it at the intersection of two pharmacologically relevant chemotypes: (i) 2-alkylamino-4-aminopyrimidines, which have been extensively explored as TRPV1 antagonists in patents assigned to Abbott/AbbVie [2], and (ii) N-(aminoethyl)-carboxamides, a motif found in numerous bioactive ligands targeting ion channels and aminergic receptors. The compound is currently available from specialty chemical suppliers as a research-grade material, with no evidence of advanced clinical or preclinical development found in public databases as of 2026.

Why In-Class Analogs Cannot Replace N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide Without Quantitative Validation


Within the 4,6-diaminopyrimidine chemotype, seemingly conservative modifications produce large-magnitude shifts in target affinity, selectivity, and ADME properties—effects that cannot be predicted by structure alone and require empirical verification. Three critical structural features of this compound preclude assumption-based substitution: (i) the 6-ethylamino substituent (vs. dimethylamino, cyclopropylamino, or unsubstituted amino analogs) alters both the hydrogen-bond donor count and the steric environment at the pyrimidine 6-position, which directly impacts the binding-mode geometry at targets such as TRPV1, voltage-gated sodium channels, and GABAA receptors where pyrimidine-based antagonists have been characterized [1]; (ii) the ethylene linker between the pyrimidine and amide moieties imposes a specific distance and conformational flexibility profile that differs from methylene, propylene, or aryl-linked analogs; and (iii) the 3-methylbutanamide (isovaleramide) terminus provides a branched lipophilic moiety whose shape, logP contribution, and metabolic vulnerability (potential CYP-mediated ω–1 oxidation) differ measurably from the corresponding acetamide, propionamide, or benzamide congeners [2]. In closely related TRPV1 antagonist series, replacement of an ethylamino group with dimethylamino at the pyrimidine 6-position has been shown to modulate both potency and mode-selective antagonism (capsaicin- vs. proton- vs. heat-mediated activation), meaning that two compounds differing by a single N-methylation cannot be assumed to be functionally interchangeable [1].

Quantitative Differentiation Evidence for N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide vs. Structural Analogs


Hydrogen-Bond Donor Count: Ethylamino vs. Dimethylamino Pyrimidine Analogs

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide possesses three hydrogen-bond donor (HBD) atoms (two secondary amine NH and one amide NH), compared to only two HBD atoms in its direct dimethylamino analog N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbutanamide, in which the 6-NH is fully methylated . In TRPV1 antagonist series disclosed by Abbott Laboratories (US2008/0058401), the presence of a secondary amine at the pyrimidine 4- or 6-position was consistently associated with sub-nanomolar capsaicin antagonism, whereas N,N-dialkylated variants exhibited right-shifted IC₅₀ values, suggesting that the additional HBD contributes a specific polar contact within the vanilloid binding pocket [1]. The HBD count difference (3 vs. 2) also predicts distinct CNS permeability profiles under Lipinski and Hitchcock rules, where HBD count is inversely correlated with passive blood-brain barrier penetration.

Medicinal Chemistry TRPV1 Antagonist Design Structure-Activity Relationship

TRPV1 Antagonist Chemotype Alignment: Patent-Disclosed Scaffold Context

The core 2-methyl-6-(ethylamino)-pyrimidin-4-amine substructure of this compound corresponds to the general formula (I) disclosed in Abbott/AbbVie patent US2008/0058401, wherein R₃ is defined inter alia as alkylamino, R₇ as alkyl, and the linker L as an alkylene chain terminating in a carboxamide [1]. Within this patent family, the unsubstituted or mono-alkylated 4-aminopyrimidine motif was identified as essential for achieving dual capsaicin- and proton-mode TRPV1 antagonism, a mode-selective profile that distinguishes these compounds from capsazepine (which antagonizes only capsaicin activation) and from certain urea-based TRPV1 antagonists disclosed in later AbbVie patents (e.g., US8969325) that exhibit different mode-selectivity profiles [2]. While no peer-reviewed publication reports the IC₅₀ of this exact compound at TRPV1, its structural alignment with the Abbott chemotype supports classification as a putative TRPV1 antagonist scaffold, with the ethylamino substituent expected to confer a distinct mode-selectivity signature relative to dimethylamino or hydrogen-substituted analogs based on the patent SAR tables.

TRPV1 Pain Research Ion Channel Pharmacology

Isovaleramide vs. Acetamide Terminal Group: Implications for Lipophilicity and Metabolic Stability

The 3-methylbutanamide (isovaleramide) terminus confers a calculated logP approximately 1.5–2.0 units higher than the corresponding acetamide analog N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide, based on fragment-based logP contributions (π contribution of isopropyl vs. methyl is ~1.5) [1]. This increase in lipophilicity is expected to enhance membrane permeability but may also increase susceptibility to cytochrome P450-mediated ω–1 oxidation at the isopropyl methine position, a metabolic soft spot well-documented for branched alkylamides [2]. In contrast, the propionamide analog N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)propionamide (benchchem catalog) has an intermediate logP and lacks the tertiary C–H bond that is a metabolic liability in the isovaleramide group. For researchers designing metabolic stability studies, the isovaleramide analog thus provides a tool to probe the lipophilicity-metabolism trade-off within a fixed pyrimidine-ethylene scaffold.

ADME Lipophilicity Metabolic Stability Lead Optimization

Kinase Inhibitor Privileged Scaffold Alignment: Pyrimidine Core Substitution Pattern

The 2-methyl-4,6-diaminopyrimidine substructure present in this compound is a recognized hinge-binding motif in kinase inhibitor design, closely related to the core of the EGFR inhibitor erlotinib (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) and the JAK2 inhibitor scaffold disclosed in US Patent 8796297, which claims 4-aryl-2-aminoalkyl-pyrimidines as potent JAK2 modulators [1]. The 6-ethylamino substituent in the target compound replaces the 6-aryl or 6-heterocyclic substituent typical of many kinase-directed pyrimidines, creating a less sterically demanding and more polar 6-position that may reduce off-target kinase binding while retaining or redirecting activity toward non-kinase targets such as ion channels. This substitution pattern—2-methyl, 4-alkylamino, 6-alkylamino—is underrepresented in publicly disclosed kinase inhibitor libraries, making this compound a potentially useful control for selectivity profiling against kinase panels when benchmarking more elaborated pyrimidine-based inhibitors [2].

Kinase Inhibition EGFR JAK2 Scaffold Hopping

Optimal Research Application Scenarios for N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide (CAS 1203259-46-4)


TRPV1 SAR Library Expansion: Probing the 6-Alkylamino Substitution Vector

As a 6-ethylamino-substituted pyrimidine within the Abbott TRPV1 antagonist chemotype (US2008/0058401), this compound fills a specific gap in the N-alkyl substitution matrix existing between 6-dimethylamino and 6-primary-amino analogs. Researchers constructing TRPV1 antagonist SAR tables can use this compound to isolate the contribution of a single N–H hydrogen-bond donor at the 6-position to capsaicin-, proton-, and heat-mode antagonism, enabling quantitative decomposition of the HBD vs. steric contributions to mode-selective antagonism [1].

Metabolic Stability Benchmarking of Branched Alkylamide Series

The 3-methylbutanamide (isovaleramide) terminus distinguishes this compound from its acetamide and propionamide structural analogs by introducing a tertiary C–H bond at the isopropyl methine position—a well-characterized site for CYP-mediated ω–1 hydroxylation. In vitro metabolic stability assays (human or rodent liver microsomes, hepatocytes) performed in parallel with the acetamide and propionamide analogs can quantify the metabolic penalty of the branched alkylamide motif on a fixed pyrimidine-ethylene scaffold, generating actionable SAR for lead optimization programs [2].

Kinase Selectivity Counter-Screening for Pyrimidine-Based Chemical Probes

Given the prevalence of 2,4-diaminopyrimidine and 4-anilinoquinazoline scaffolds in kinase drug discovery, this compound's under-elaborated 6-ethylamino substitution (as opposed to the bulky 6-aryl groups typical of kinase inhibitors) makes it a structurally minimalist control for kinase panel profiling. Testing this compound against a broad kinase panel (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) can quantify the degree to which the simple 2-methyl-4,6-diaminopyrimidine core contributes to kinase polypharmacology versus the elaborated substituents present in clinical kinase inhibitors [3].

CNS vs. Peripheral Exposure Tool Compound Based on HBD Count

With three hydrogen-bond donors (vs. two in its dimethylamino analog), this compound is predicted to have lower passive blood-brain barrier permeability than its N-methylated counterpart. Parallel determination of brain-to-plasma concentration ratios (Kp,uu) in rodent pharmacokinetic studies for the ethylamino (3 HBD) and dimethylamino (2 HBD) analog pair can provide experimental validation of the HBD-count/CNS-penetration relationship within a matched molecular pair, generating a quantitative calibration point for CNS drug design decision-making [1].

Quote Request

Request a Quote for N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.